The compound is synthesized through various chemical pathways, often involving piperidine or pyrrolidine derivatives. It is primarily classified as an amino acid derivative due to the presence of the carboxylic acid functional group and the amino group attached to a cyclic structure. Its IUPAC name is 2-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid, indicating its complex stereochemistry and functional groups .
The synthesis of [(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several steps, including the formation of the pyrrolidine ring followed by functionalization. A common method involves:
For instance, one method described involves heating a mixture of amines and acetic acid in the presence of a catalyst under controlled temperature conditions .
The molecular structure of [(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can be analyzed through various spectroscopic techniques:
Key structural features include:
The bond lengths for critical connections in the structure have been documented, with typical values around 1.48 Å for carbon-carbon bonds and 1.33 Å for nitrogen-carbon bonds .
[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo several chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development .
The mechanism of action for [(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid primarily involves its interaction with specific biological targets such as enzymes or receptors:
The precise pathways depend on the biological context and specific targets being studied .
A thorough analysis of the physical and chemical properties includes:
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in medicinal chemistry .
[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific applications:
Its versatility makes it a valuable compound in both research and therapeutic contexts .
Achieving high enantiomeric purity in the pyrrolidine core is paramount for the biological efficacy of [(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid. State-of-the-art approaches leverage catalytic asymmetric hydrogenation as a cornerstone reaction. One validated methodology involves using chiral DM-SEGPHOS-Ru(II) complexes to reduce enamide intermediates derived from readily available starting materials like benzyloxyacetyl chloride. This process delivers the desired (R)-3-aminopyrrolidine scaffold with exceptional diastereoselectivity (>98% de) and enantioselectivity (>99% ee) following recrystallization [4]. The chiral ligand's precise control over the Ru catalyst's coordination geometry dictates the prochiral face approach of the substrate, ensuring high fidelity in stereogenic center formation. Alternative stereoselective routes may employ chiral pool strategies using naturally occurring amino acids or enzymatic resolutions, though the catalytic hydrogenation route offers superior scalability and avoids stoichiometric chiral auxiliaries. Maintaining stereochemical integrity during subsequent N-alkylation with isopropyl groups necessitates careful control of reaction conditions to prevent racemization at the stereogenic center adjacent to the secondary amine [4] [8].
Table 1: Catalytic Systems for Stereoselective Pyrrolidine Core Synthesis
Catalytic System | Substrate Type | de (%) | ee (%) | Key Advantage | Reference |
---|---|---|---|---|---|
DM-SEGPHOS-Ru(II) | β-Hydroxy Enamide | >98 | >99 | High selectivity, Crystallization | [4] |
enables high purity |
The introduction of the acetic acid moiety onto the chiral pyrrolidine nitrogen represents a critical functionalization step. The predominant strategy employs nucleophilic substitution (SN₂) reactions utilizing activated acetic acid derivatives. Common electrophiles include bromoacetyl bromide or chloroacetic acid derivatives. Reaction with the secondary amine nitrogen of the (R)-3-(isopropyl-methyl-amino)pyrrolidine core requires careful optimization of the base (e.g., tertiary amines like diisopropylethylamine) and solvent (polar aprotic solvents like acetonitrile or DMF) to maximize yield and minimize dialkylation or O-alkylation side products [7]. An alternative pathway involves the synthesis of precursors like [Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, where the acetic acid group is pre-installed before final N-methylation, potentially offering advantages in regioselectivity control [7]. The reaction often proceeds with inversion of configuration if the nitrogen attacks a chiral carbon electrophile, although this is not a concern when alkylating the pyrrolidine nitrogen itself. Achieving high conversion while preserving the stereochemical integrity of the adjacent chiral center demands precise control of reaction temperature and stoichiometry [4] [7].
Protecting group strategy is crucial for managing the reactivity of the secondary amine within the 3-aminopyrrolidine core during the synthetic sequence, particularly when integrating the acetic acid moiety. While specific details for this exact molecule are less prevalent in the retrieved sources, established protocols for analogous 3-aminopyrrolidine syntheses provide guidance. Common protecting groups for secondary amines include carbamates (e.g., tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)). The Boc group, removable under mild acidic conditions (e.g., trifluoroacetic acid), offers excellent compatibility with many reaction conditions. For the tertiary amine (isopropyl-methyl-amino) functionality present in the final target, protection is generally unnecessary as it is less nucleophilic. However, if the tertiary amine needs masking, it could potentially be protected as a quaternary ammonium salt or via formation of an aminoxide, though these are less common and often complicate deprotection. Crucially, the carboxylic acid group in the final molecule or late-stage intermediates typically requires protection as an ester (e.g., methyl, ethyl, or tert-butyl ester) during synthetic steps involving strong bases or nucleophiles to prevent side reactions. Deprotection is then achieved via hydrolysis (acidic or basic) or, in the case of tert-butyl esters, acidic conditions [4] [7]. Efficient acid/base extraction protocols are frequently employed for purification after deprotection steps, leveraging the different solubility properties of ionic (deprotected amine or acid) and neutral (protected) species [4].
Both solution-phase and solid-phase synthesis offer distinct advantages and disadvantages for constructing complex pyrrolidine-acetic acid derivatives like our target molecule. Solution-phase synthesis remains the dominant approach for targeted, large-scale production, as evidenced by its use in intermediates like [Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid [7]. This method benefits from well-established reaction optimization, straightforward reaction monitoring (TLC, NMR, LC-MS), and scalability using standard batch reactors. Intermediates are typically purified via crystallization, distillation, or chromatography. However, purification of polar intermediates can be challenging and time-consuming. In contrast, solid-phase synthesis excels in rapid library generation for structure-activity relationship (SAR) studies around related scaffolds. While not explicitly detailed for this exact molecule in the sources, the use of pyrrolidine-acetic acid derivatives as building blocks in pharmaceutical development [2] suggests their potential applicability in solid-phase combinatorial chemistry. This approach simplifies purification through filtration and washing after each synthetic step, enabling automation. However, solid-phase synthesis faces hurdles for this specific target: potential limitations in achieving high stereoselectivity during the key steps (core synthesis, functionalization) while attached to the resin, lower overall yields per step due to incomplete reactions or steric hindrance from the polymer support, and the need for specialized linkers compatible with the final deprotection conditions to release the desired acetic acid derivative. Scale-up beyond gram quantities can also be significantly more complex and costly than solution-phase methods [2] [5].
Table 2: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scalability | Excellent for large-scale (kg+) production | Challenging beyond small scale (mg-g), primarily for discovery |
Purification | Requires chromatography, crystallization, distillation | Simplified by filtration/washing (resin capture) |
Automation | Possible, but less common for complex sequences | Highly amenable to automation |
Library Synthesis | Lower throughput for diverse compound arrays | High throughput for generating analogs |
Stereoselectivity Control | Easier optimization and monitoring of chiral steps | Can be hampered by resin microenvironment |
Relevant Evidence | Industrial intermediate synthesis [7] | Building block for pharmaceuticals [2] [5] |
Transitioning the synthesis of [(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid from laboratory to industrial production presents significant challenges. The multi-step sequence, potentially reaching 10 steps or more for routes starting from basic precursors like benzyloxyacetyl chloride, inherently suffers from cumulative yield losses. Achieving an overall yield of 24%, as reported for a related pyrrolidine intermediate [4], highlights this bottleneck; each step must be optimized to near perfection for economic viability. Key scalability hurdles include: 1) Catalyst Cost and Recycling: The reliance on expensive chiral catalysts (e.g., DM-SEGPHOS-Ru(II)) necessitates efficient recycling strategies or the development of more robust and cheaper catalysts to reduce costs per kilogram of product. 2) Handling Sensitive Intermediates: Steps involving potentially unstable species like imines or activated esters require precise control of reaction parameters (temperature, pH, moisture exclusion) on large volumes to prevent decomposition and ensure consistent quality. 3) Purification at Scale: Chromatography, often used for polar intermediates or enantiomerically enriched compounds in research, is highly undesirable in manufacturing. Developing robust crystallization protocols or extractive workups for intermediates and the final product is essential [4]. 4) Regioselectivity and Byproduct Formation: Ensuring high regioselectivity during N-alkylation steps (e.g., introducing the isopropyl group specifically on the desired nitrogen) and minimizing byproducts from rearrangements or over-reactions becomes critical to avoid costly purification and reduce waste streams. 5) Physical Properties: The compound's hygroscopicity or tendency to form hydrates/solvates, suggested by the recommended storage at 0-8°C for related compounds [2] [7], complicates isolation, drying, and long-term storage specifications for the active pharmaceutical ingredient (API). Addressing these challenges demands close collaboration between process chemistry and chemical engineering to design a safe, efficient, and economically feasible manufacturing route [4] [7].
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4